molecular formula C13H24N2O4S B12009858 1,3-Bis(5-carboxypentyl)thiourea CAS No. 6630-05-3

1,3-Bis(5-carboxypentyl)thiourea

Katalognummer: B12009858
CAS-Nummer: 6630-05-3
Molekulargewicht: 304.41 g/mol
InChI-Schlüssel: HVXJATBZGHEZIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-({[(5-carboxypentyl)amino]carbothioyl}amino)hexanoic acid is a synthetic compound with the molecular formula C13H24N2O4S It is characterized by the presence of a carboxypentyl group, an amino group, and a carbothioyl group attached to a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(5-carboxypentyl)amino]carbothioyl}amino)hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with hexanoic acid and 5-aminopentanoic acid.

    Formation of Intermediate: The carboxypentyl group is introduced through a reaction with a suitable reagent, such as a carboxylic acid derivative.

    Introduction of Carbothioyl Group: The carbothioyl group is introduced by reacting the intermediate with a thiourea derivative under controlled conditions.

    Final Product Formation: The final product is obtained by coupling the intermediate with hexanoic acid under appropriate reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of 6-({[(5-carboxypentyl)amino]carbothioyl}amino)hexanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-({[(5-carboxypentyl)amino]carbothioyl}amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-({[(5-carboxypentyl)amino]carbothioyl}amino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-({[(5-carboxypentyl)amino]carbothioyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-({[(5-carboxypentyl)carbamoyl]amino}hexanoic acid): Similar structure but with a carbamoyl group instead of a carbothioyl group.

    6-({[(5-carboxypentyl)amino]sulfonyl}amino)hexanoic acid: Contains a sulfonyl group instead of a carbothioyl group.

Uniqueness

6-({[(5-carboxypentyl)amino]carbothioyl}amino)hexanoic acid is unique due to the presence of the carbothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

6630-05-3

Molekularformel

C13H24N2O4S

Molekulargewicht

304.41 g/mol

IUPAC-Name

6-(5-carboxypentylcarbamothioylamino)hexanoic acid

InChI

InChI=1S/C13H24N2O4S/c16-11(17)7-3-1-5-9-14-13(20)15-10-6-2-4-8-12(18)19/h1-10H2,(H,16,17)(H,18,19)(H2,14,15,20)

InChI-Schlüssel

HVXJATBZGHEZIQ-UHFFFAOYSA-N

Kanonische SMILES

C(CCC(=O)O)CCNC(=S)NCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.